N-(3-chloro-2-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Carcinogenicity Studies
Research on related chloroacetamide herbicides, such as acetochlor and alachlor, has shown these compounds undergo complex metabolic pathways in rats and humans, potentially leading to carcinogenic metabolites like dialkylbenzoquinone imine. Human and rat liver microsomes metabolize these compounds differently, indicating species-specific pathways and risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthetic Chemistry and Biological Activities
The synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has been investigated for potential anti-inflammatory activities. Derivatives like 10a, 10b, and 10d demonstrated significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Environmental Impact and Detection Methods
Studies on the environmental presence and detection methods for related herbicides, such as dimethenamid and flufenacet, provide insights into the environmental impact and persistence of these compounds. Detection techniques like gas chromatography-mass spectrometry are used to monitor their presence in natural waters (Zimmerman, Schneider, & Thurman, 2002).
Optoelectronic Properties
Research into thiazole-based polythiophenes, which are similar in structure to the compound , has revealed their potential in optoelectronic applications. These compounds exhibit specific optical band gaps and switching times, making them suitable for use in electronic devices (Camurlu & Guven, 2015).
Herbicidal Applications and Mechanisms
The chloroacetamides like alachlor and metazachlor, related to the compound , are used as herbicides to control weeds in various crops. Their mechanism involves inhibition of fatty acid synthesis in plants (Weisshaar & Böger, 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to have antibacterial activity
Mode of Action
It’s known that many thiazole derivatives exert their effects by interacting with bacterial proteins and disrupting their function . This compound could potentially work in a similar way, but more research is needed to confirm this.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication
Result of Action
If it does indeed have antibacterial activity, it could lead to the death of bacterial cells . .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-17(22)4-3-5-18(13)25-19(26)10-15-11-29-21(24-15)30-12-20(27)23-14-6-8-16(28-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWARDITXUNWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.